Losartan-d2
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Overview
Description
Losartan-d2 is a deuterated form of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and diabetic nephropathy. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of losartan-d2 involves several key steps, starting with the preparation of the two main intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The final step involves the formation of the tetrazole ring using sodium azide and triethylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of green chemistry principles to minimize waste and improve yield. Key steps include the use of environmentally friendly solvents and catalysts, as well as efficient purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Losartan-d2 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation and alkylation reactions to modify the biphenyl and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, amines, and halogenated compounds, which can be further utilized in medicinal chemistry research .
Scientific Research Applications
Losartan-d2 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of losartan.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic benefits in treating hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Losartan-d2 exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors, which are involved in the regulation of blood pressure and fluid balance. By inhibiting the binding of angiotensin II to these receptors, this compound reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to a decrease in blood pressure . The molecular targets include the AT1 receptors in various tissues, such as the heart, kidneys, and blood vessels .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: Another angiotensin II receptor antagonist with a longer half-life and higher affinity for AT1 receptors.
Irbesartan: Known for its efficacy in reducing blood pressure and protecting kidney function in diabetic patients.
Valsartan: Similar to losartan but with a different pharmacokinetic profile and dosing regimen
Uniqueness of Losartan-d2
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated losartan. This can lead to improved therapeutic outcomes and reduced dosing frequency .
Properties
Molecular Formula |
C22H23ClN6O |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-dideuteriomethanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i14D2 |
InChI Key |
PSIFNNKUMBGKDQ-FNHLFAINSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)Cl)O |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Origin of Product |
United States |
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